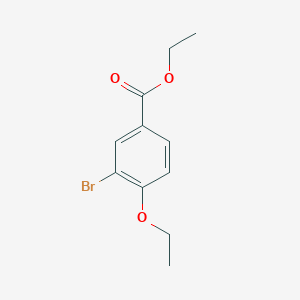

Ethyl 3-bromo-4-ethoxybenzoate

描述

Ethyl 3-bromo-4-ethoxybenzoate is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-ethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-ethoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like recrystallization or column chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions: Ethyl 3-bromo-4-ethoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to the corresponding ethyl 4-ethoxybenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed:

Nucleophilic Substitution: Formation of ethyl 3-azido-4-ethoxybenzoate or ethyl 3-thiocyanato-4-ethoxybenzoate.

Reduction: Formation of ethyl 4-ethoxybenzoate.

Oxidation: Formation of 3-bromo-4-ethoxybenzoic acid.

科学研究应用

Ethyl 3-bromo-4-ethoxybenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用机制

The mechanism of action of ethyl 3-bromo-4-ethoxybenzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In receptor studies, it may bind to receptor sites, modulating their activity and influencing cellular signaling pathways.

相似化合物的比较

Ethyl 3-bromo-4-ethoxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-bromo-3-ethoxybenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

Ethyl 3-chloro-4-ethoxybenzoate: Chlorine substitution instead of bromine, affecting its chemical properties and reactivity.

Ethyl 3-bromo-4-methoxybenzoate: Methoxy group instead of ethoxy, influencing its solubility and interaction with other molecules.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

生物活性

Ethyl 3-bromo-4-ethoxybenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the bromination of ethyl 4-ethoxybenzoate. The general reaction pathway includes:

- Bromination : Ethyl 4-ethoxybenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.

- Purification : The product is then purified using standard techniques such as recrystallization or chromatography.

The molecular formula of this compound is with a molecular weight of approximately 273.13 g/mol.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by evaluated the compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound effectively inhibits bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In a controlled study, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Local Anesthetic Activity : A study focused on the design and synthesis of benzoate compounds, including ethyl 3-bromo-4-ethoxybenzoate, found that certain derivatives exhibited local anesthetic properties comparable to established anesthetics like tetracaine. The evaluation included surface anesthesia tests where compounds demonstrated significant efficacy with minimal toxicity .

- Cytotoxicity Assessment : Another research project assessed the cytotoxic effects of ethyl 3-bromo-4-ethoxybenzoate on cancer cell lines. The results indicated selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets, including enzymes and receptors involved in inflammation and microbial defense mechanisms. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and exert biological effects.

常见问题

Q. Basic: What are the optimal reaction conditions for synthesizing Ethyl 3-bromo-4-ethoxybenzoate via bromination of ethyl 4-methyl-2-ethoxybenzoate?

Methodological Answer:

The bromination step is critical for regioselective substitution. outlines bromination using N-bromosuccinimide (NBS) in an organic solvent (e.g., CCl₄ or DMF) at 40–60°C. Key considerations:

- Reagent stoichiometry : A 1:1 molar ratio of NBS to substrate minimizes polybromination by-products.

- Temperature control : Maintaining 50°C ensures controlled reactivity, avoiding thermal decomposition of the ester group.

- Workup : Post-reaction quenching with aqueous Na₂S₂O₃ removes excess brominating agents. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product .

Q. Basic: How can crystallization techniques improve the purity of this compound?

Methodological Answer:

Crystallization is effective for removing trace impurities (e.g., unreacted starting material or dibrominated by-products). Steps include:

- Solvent selection : Use a mixed solvent system (ethanol/water 7:3) for gradual solubility reduction.

- Cooling gradient : Cool the solution from 60°C to 4°C over 12 hours to promote large crystal formation.

- Recrystallization validation : Monitor purity via HPLC (C18 column, acetonitrile/water 70:30 mobile phase) to confirm ≥98% purity .

Q. Basic: What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet at δ 1.3–1.4 ppm (³J = 7 Hz) and a quartet at δ 4.0–4.2 ppm. The aromatic protons show coupling patterns consistent with para-substitution (e.g., singlet for H-5) .

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 286 (C₁₁H₁₁BrO₃) and fragment ions at m/z 241 (loss of –OCH₂CH₃) .

Q. Advanced: How can researchers address low yields in the bromination step due to competing side reactions?

Methodological Answer:

Low yields often stem from radical-mediated dibromination or ester hydrolysis. Mitigation strategies:

- Radical inhibitors : Add 1–2 mol% TEMPO to suppress radical chain propagation, reducing dibrominated by-products.

- Protecting groups : Temporarily protect the ethoxy group with a trimethylsilyl (TMS) moiety before bromination, then deprotect with TBAF .

- Alternative brominating agents : Replace NBS with Br₂ in acetic acid for milder conditions, though this requires strict pH control (pH 5–6) to prevent ester hydrolysis .

Q. Advanced: How should researchers resolve contradictions in NOESY data when assigning substituent positions?

Methodological Answer:

Discrepancies in NOESY correlations (e.g., unexpected cross-peaks between H-2 and H-6) may arise from conformational flexibility or crystal-packing effects. Solutions:

- Dynamic NMR analysis : Conduct variable-temperature NMR (VT-NMR) to observe rotational barriers of the ethoxy group.

- X-ray crystallography : Use SHELXL ( ) to refine the crystal structure and validate substituent positions. For example, a C–Br bond length of ~1.89 Å confirms bromine’s position at C-3 .

Q. Advanced: What safety protocols are critical for handling this compound during large-scale synthesis?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and ANSI-approved goggles to prevent skin/eye contact with brominated intermediates.

- Waste management : Neutralize brominated by-products with 10% NaOH before disposal. Store waste in labeled containers for incineration by licensed facilities .

- Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity to mitigate inhalation risks from volatile organics (e.g., ethyl acetate solvent) .

属性

IUPAC Name |

ethyl 3-bromo-4-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYDMAQNGIXRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589250 | |

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875846-59-6 | |

| Record name | Ethyl 3-bromo-4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。